Morpholine, 4-(m-(dimethylamino)benzoyl)-
Description
General Context of N-Acylated Heterocyclic Amines in Modern Organic Synthesis
N-acylated heterocyclic amines are a pivotal class of compounds in contemporary organic synthesis. The N-acylation of a heterocyclic amine, such as morpholine (B109124) or piperidine (B6355638), transforms the secondary amine into a tertiary amide. wikipedia.org This transformation is synthetically crucial as it not only introduces a new functional group but also fundamentally alters the reactivity of the nitrogen atom. The lone pair of electrons on the nitrogen becomes delocalized through resonance with the adjacent carbonyl group, a phenomenon known as amidic resonance. frontiersin.org This delocalization reduces the nucleophilicity and basicity of the nitrogen compared to the parent amine. wikipedia.org
The synthesis of these amides is typically achieved through the reaction of the heterocyclic amine with an acylating agent, such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. mdpi.com These reactions are generally efficient and allow for the construction of complex molecular architectures. N-acylated heterocycles serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govuni.lu For instance, the N-acyl moiety can act as a directing group in subsequent reactions or can be a critical pharmacophore for binding to biological targets. nih.gov The stability of the amide bond is a defining feature, making these compounds robust under many conditions, yet they can be cleaved under specific hydrolytic conditions, adding to their synthetic versatility.
Strategic Importance of 4-(m-(dimethylamino)benzoyl)morpholine in Synthetic Methodologies
The compound Morpholine, 4-(m-(dimethylamino)benzoyl)- , also known as [3-(dimethylamino)phenyl]-morpholin-4-ylmethanone, exemplifies the strategic utility of N-acylated morpholines. Its structure incorporates three key features: the stable morpholine ring, a robust amide linkage, and a benzoyl group substituted with a dimethylamino moiety.
The strategic importance of this molecule can be viewed from several angles:
As a Synthetic Building Block: The presence of the dimethylamino group, a versatile functional handle, on the aromatic ring allows for further synthetic transformations. This tertiary amine can influence the electronic properties of the aromatic ring and can be targeted for reactions such as N-oxidation or quaternization. The entire molecule can be incorporated into larger, more complex structures, serving as a pre-functionalized fragment in convergent synthesis strategies.
In Medicinal Chemistry: While specific applications for this exact compound are not extensively documented in publicly available literature, its substructures are prevalent in pharmacologically active agents. The morpholine ring is a known pharmacophore that can improve the pharmacokinetic profile of a drug candidate. nih.govmdpi.com The dimethylaminobenzoyl moiety is also found in various bioactive compounds. Therefore, Morpholine, 4-(m-(dimethylamino)benzoyl)- represents a scaffold that could be explored for the development of new therapeutic agents, potentially as an inhibitor of specific enzymes or a ligand for receptors.
As a Molecular Probe: The dimethylamino group provides a site for potential spectroscopic labeling or attachment to solid supports, making it a candidate for use as a molecular probe in chemical biology to investigate biological processes.
The synthesis of this compound would typically proceed via the nucleophilic acyl substitution of morpholine with 3-(dimethylamino)benzoyl chloride. This straightforward and high-yielding reaction underscores its accessibility as a synthetic intermediate.
Research Gaps and Objectives in the Study of Complex Morpholine Derivatives
Despite the widespread use of the morpholine scaffold, significant research gaps remain, particularly concerning the systematic exploration of complex, C-functionalized, and elaborately substituted N-acylmorpholine derivatives. Much of the existing research has focused on simpler, often unsubstituted or symmetrically substituted morpholines.
Key research gaps and future objectives include:
Systematic Structure-Activity Relationship (SAR) Studies: There is a need for comprehensive studies on how systematic structural modifications of complex morpholine derivatives like Morpholine, 4-(m-(dimethylamino)benzoyl)- affect their biological activity. For example, exploring the impact of the position and nature of substituents on the benzoyl ring could lead to the discovery of highly potent and selective bioactive molecules.
Exploration of Novel Reactivity: The development of new synthetic methods to functionalize the morpholine ring itself, beyond simple N-acylation, remains an important objective. While N-acylation is a powerful tool, methods for selective C-H functionalization of the morpholine ring would open up new avenues for creating chemical diversity.
In-depth Mechanistic and Physicochemical Studies: Detailed investigations into the conformational preferences, electronic properties, and reactivity of complex morpholine derivatives are often lacking. Such studies are crucial for understanding their behavior in both chemical reactions and biological systems.
Application in Materials Science: The potential of incorporating complex morpholine derivatives into polymers or other materials is an underexplored area. Their unique properties could lead to the development of novel functional materials.
Addressing these gaps will require a multidisciplinary approach, combining advanced organic synthesis, computational chemistry, and biological evaluation to fully unlock the potential of this versatile class of compounds.
Overview of Theoretical Frameworks Applicable to Amide Reactivity
The reactivity of the amide bond in Morpholine, 4-(m-(dimethylamino)benzoyl)- can be understood through several key theoretical frameworks. The stability and reactivity of amides are governed by a delicate balance of electronic and steric effects.
Amide Resonance Theory: This is the most fundamental concept, describing the delocalization of the nitrogen lone pair into the carbonyl π-system. frontiersin.org This resonance results in a planar geometry around the amide bond, a significant barrier to rotation around the C-N bond, and a decrease in the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen. This inherent stability makes amides the least reactive of the carboxylic acid derivatives.
Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure of molecules. nih.gov For Morpholine, 4-(m-(dimethylamino)benzoyl)- , DFT can be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical stability and reactivity. nih.gov These calculations can provide insights into which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.
Computational Modeling of Reaction Mechanisms: Theoretical models can be used to study the mechanisms of reactions involving amides, such as hydrolysis or reduction. By calculating the energy profiles of different reaction pathways, chemists can predict the most likely mechanism and identify the rate-determining step. For instance, computational studies on the hydrolysis of amides can elucidate the role of acid or base catalysts in overcoming the stability conferred by amide resonance.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of flexible molecules like Morpholine, 4-(m-(dimethylamino)benzoyl)- . nih.gov These simulations provide insights into the preferred conformations of the molecule in solution and how it might interact with other molecules, such as a solvent or a biological receptor. This is particularly relevant for understanding its behavior in a biological context.
These theoretical frameworks provide a powerful lens through which to analyze and predict the chemical behavior of Morpholine, 4-(m-(dimethylamino)benzoyl)- , guiding its application in synthesis and the design of new functional molecules.
Data Tables
Table 1: Physicochemical Properties of Morpholine, 4-(m-(dimethylamino)benzoyl)-
| Property | Value | Source |
| Molecular Formula | C13H18N2O2 | PubChem |
| Monoisotopic Mass | 234.13683 Da | PubChem |
| Predicted XlogP | 1.1 | PubChem |
| Predicted Collision Cross Section ([M+H]+) | 154.3 Ų | PubChem |
| Predicted Collision Cross Section ([M+Na]+) | 158.6 Ų | PubChem |
| Predicted Collision Cross Section ([M-H]-) | 160.8 Ų | PubChem |
Interactive Data Table: Predicted Collision Cross Section (CCS) Values The following table presents predicted CCS values for different adducts of Morpholine, 4-(m-(dimethylamino)benzoyl)-. These values are computationally derived and useful in mass spectrometry-based analysis.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 235.14411 | 154.3 |
| [M+Na]+ | 257.12605 | 158.6 |
| [M-H]- | 233.12955 | 160.8 |
| [M+NH4]+ | 252.17065 | 169.3 |
| [M+K]+ | 273.09999 | 158.7 |
| [M+H-H2O]+ | 217.13409 | 145.7 |
Data sourced from PubChem
Structure
3D Structure
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14(2)12-5-3-4-11(10-12)13(16)15-6-8-17-9-7-15/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYDFLAOGOZMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168834 | |
| Record name | Morpholine, 4-(m-(dimethylamino)benzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-39-5 | |
| Record name | Morpholine, 4-(m-(dimethylamino)benzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(m-(dimethylamino)benzoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations for 4 M Dimethylamino Benzoyl Morpholine
Established Reaction Pathways for N-Acylation of Morpholine (B109124)
The formation of the amide bond between morpholine and a carboxylic acid or its derivative is a well-established process. The most common methods involve either the direct reaction with a highly reactive acyl derivative or the use of coupling agents to activate the carboxylic acid.
Direct Acylation Procedures and Reagent Systems
Direct acylation is a straightforward and widely used method for forming amide bonds. This approach typically involves the reaction of an amine with a reactive carboxylic acid derivative, most commonly an acyl chloride.
The synthesis of 4-(m-(dimethylamino)benzoyl)morpholine can be achieved by the direct acylation of morpholine with m-(dimethylamino)benzoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. Due to the release of hydrochloric acid (HCl) as a byproduct, a base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion. chemspider.com
The necessary reagent, m-(dimethylamino)benzoyl chloride, can be prepared from its corresponding carboxylic acid. For instance, analogous benzoyl chlorides are synthesized by treating the benzoic acid derivative with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A general synthesis involves suspending the carboxylic acid in a suitable solvent, such as ethyl acetate, and adding thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). google.com
A representative procedure for the direct acylation of morpholine is outlined in the table below.
Table 1: Representative Conditions for Direct Acylation of Morpholine
| Reactant A | Reactant B | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Morpholine | m-(Dimethylamino)benzoyl chloride | Triethylamine | Dichloromethane | Ambient | High | chemspider.com |
| m-(Dimethylamino)benzoic acid | Thionyl Chloride | DMF (catalytic) | Ethyl Acetate | Reflux | ~78% (for para-isomer) |
Coupling Reactions Utilizing Carboxylic Acid Derivatives
An alternative to using highly reactive acyl chlorides is the direct coupling of a carboxylic acid with an amine, facilitated by a coupling agent. This method avoids the need to first synthesize the acyl chloride and often proceeds under milder conditions. The reaction involves the activation of the carboxylic acid, m-(dimethylamino)benzoic acid, by the coupling agent, followed by nucleophilic attack from morpholine.
A wide array of coupling reagents has been developed for amide bond formation. nih.gov Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure. nih.govluxembourg-bio.com Other effective reagents include 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which has been shown to be particularly effective for the coupling of secondary amines. luxembourg-bio.com The choice of reagent and conditions can be optimized to maximize yield and purity.
Studies comparing various amidation reagents have shown that for secondary amines, certain reagents provide superior results. For example, DMT-MM has demonstrated high efficacy for the coupling of dibenzylamine, a secondary amine, suggesting its suitability for the acylation of morpholine. luxembourg-bio.com
Table 2: Common Coupling Reagents for Amide Formation
| Coupling Reagent | Additive | Typical Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| EDC | HOBt or OxymaPure | DMF, CH₂Cl₂, CH₃CN | Widely used, versatile | nih.gov |
| DMT-MM | N-Methylmorpholine | THF, MeCN/Water | Highly effective for secondary amines | luxembourg-bio.com |
| HATU | DIPEA or Triethylamine | DMF | Potent, used for difficult couplings | nih.gov |
| TPTU | N-Methylimidazole (NMI) | MeCN/Water | Effective for anilines | luxembourg-bio.com |
| Methyltrimethoxysilane (MTM) | None | Toluene, p-Xylene | Inexpensive, simple workup | nih.gov |
Novel Synthetic Approaches and Catalyst Development
Research continues into developing more efficient, sustainable, and versatile methods for amide bond formation, including transition metal-catalyzed and organocatalytic strategies.
Transition Metal-Catalyzed Syntheses
Transition metals are known to catalyze a vast range of organic transformations, including the formation of C-N bonds. While traditionally used for cross-coupling reactions to form C-C, C-N, and C-O bonds on aryl systems, some transition metals have been explored for direct amidation reactions. For example, zirconium-based catalysts have been shown to facilitate the direct coupling of carboxylic acids and amines. In one study, N-(morpholino)-3-phenylpropionamide was synthesized in 94% yield by heating 3-phenylpropionic acid and morpholine in p-xylene, demonstrating a catalyst-free thermal approach. rsc.org However, the same study noted that catalysts like ZrCp₂Cl₂ could also promote the conversion. rsc.org
Palladium-catalyzed systems are also prominent in C-N bond formation, though they are more commonly associated with Buchwald-Hartwig amination. google.com The development of transition-metal catalysts for the direct amidation of aryl carboxylic acids with secondary amines like morpholine remains an area of active research, aiming for lower reaction temperatures and broader substrate compatibility.
Organocatalytic Strategies for Amide Formation
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a green and metal-free alternative to traditional methods. While the direct organocatalytic amidation of aryl carboxylic acids with morpholine is not extensively documented, related processes highlight the potential of this approach.
For instance, the organocatalyzed ring-opening polymerization of morpholine-2,5-diones using catalysts like 1,8-diazabicyclo google.comjackwestin.comundec-7-ene (DBU) in combination with a thiourea (B124793) co-catalyst has been reported to produce poly(ester amide)s. researchgate.net This demonstrates the ability of organocatalysts to mediate reactions involving morpholine-based structures. Additionally, specific organocatalysts have been identified for the amidation of esters. Lead acetate, for example, has been shown to have high catalytic activity in the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine. researchgate.net These examples underscore the ongoing effort to find effective metal-free catalytic systems for amide synthesis.
Kinetic and Thermodynamic Aspects of Reaction Optimization
The outcome of a chemical reaction can be governed by either kinetics or thermodynamics. jackwestin.com A kinetically controlled reaction favors the product that is formed fastest, which typically has the lowest activation energy. wikipedia.orgmasterorganicchemistry.com In contrast, a thermodynamically controlled reaction, which is usually reversible and allowed to reach equilibrium, favors the most stable product. wikipedia.orgmasterorganicchemistry.com
The direct acylation of morpholine with m-(dimethylamino)benzoyl chloride is a classic example of a reaction under kinetic control . The acyl chloride is a highly reactive electrophile, and its reaction with the morpholine nucleophile is rapid, exothermic, and generally irreversible, especially at low or ambient temperatures. chemspider.com The high energy of the starting materials and the stability of the resulting amide mean the reverse reaction has a very high activation barrier, preventing equilibrium from being established. libretexts.org Therefore, the product distribution is determined by the rate of formation.
In contrast, synthetic methods that operate at higher temperatures, such as the direct thermal amidation of a carboxylic acid and an amine, may approach thermodynamic control . rsc.org At elevated temperatures, the formation of the amide bond can become reversible. Under these conditions, the reaction can reach equilibrium, and the most thermodynamically stable species will predominate. For the synthesis of 4-(m-(dimethylamino)benzoyl)morpholine, the product itself is highly stable, so both kinetic and thermodynamic pathways lead to the same desired compound. However, the possibility of side reactions (e.g., decomposition at high temperatures) means that milder, kinetically controlled conditions are often preferred for their efficiency and selectivity. libretexts.org The choice of reaction conditions—temperature, reaction time, and solvent—is crucial for optimizing the yield and purity by favoring the desired reaction pathway. jackwestin.com
Chemical Reactivity and Transformative Chemistry of 4 M Dimethylamino Benzoyl Morpholine
Reactivity of the N-Acyl Amide Moiety
The central functional group governing the reactivity of 4-(m-(dimethylamino)benzoyl)morpholine is the tertiary amide, specifically an N-acylmorpholine. Amides are generally less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. auburn.eduyoutube.com This resonance effect increases the electron density on the carbonyl carbon, making it less electrophilic.
The primary reaction pathway for the N-acyl amide moiety is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the morpholine (B109124) ring as a leaving group.
The general mechanism is as follows:
Nucleophilic attack: A nucleophile (Nu⁻) attacks the carbonyl carbon of the amide.
Formation of a tetrahedral intermediate: The pi bond of the carbonyl group breaks, and a tetrahedral alkoxide intermediate is formed.
Elimination of the leaving group: The lone pair on the oxygen reforms the pi bond, and the morpholine anion is expelled as the leaving group.
The reactivity of amides in nucleophilic acyl substitution is lower than that of esters and acid anhydrides because the morpholino group is a stronger base (and thus a poorer leaving group) compared to alkoxides or carboxylates. youtube.com
Table 1: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution
| Carboxylic Acid Derivative | Leaving Group | Relative Reactivity |
|---|---|---|
| Acid Chloride | Cl⁻ | Highest |
| Acid Anhydride | RCOO⁻ | High |
| Ester | RO⁻ | Moderate |
This table illustrates the general reactivity trend. The reactivity of 4-(m-(dimethylamino)benzoyl)morpholine is expected to be in the "Low" category.
Hydrolysis of the amide bond in 4-(m-(dimethylamino)benzoyl)morpholine to yield m-(dimethylamino)benzoic acid and morpholine can be achieved under both acidic and basic conditions, although typically requiring more forcing conditions (e.g., prolonged heating) than for esters.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the attack by a weak nucleophile like water. The subsequent steps involve proton transfer and elimination of morpholine (which is protonated under the acidic conditions).
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon. This forms a tetrahedral intermediate. The subsequent elimination of the morpholine anion is the rate-determining step. The reaction is effectively irreversible due to the final deprotonation of the resulting carboxylic acid by the strong base. auburn.edu
Role of the m-(Dimethylamino)phenyl Substituent in Reactivity Modulation
The substituent on the benzoyl ring significantly influences the reactivity of the amide carbonyl group through electronic and steric effects. researchgate.net
The m-(dimethylamino) group is a powerful electron-donating group due to the resonance effect of the nitrogen lone pair with the aromatic ring. This has a deactivating effect on nucleophilic acyl substitution reactions.
Effect on Electrophilicity: The electron-donating nature of the dimethylamino group increases the electron density of the phenyl ring, which in turn reduces the electrophilicity of the attached carbonyl carbon. This makes the carbonyl group less susceptible to attack by nucleophiles, thereby slowing down the rate of nucleophilic acyl substitution reactions compared to unsubstituted benzoylmorpholine.
Table 2: Influence of Substituents on the Reactivity of Benzoyl Derivatives
| Substituent | Electronic Effect | Effect on Carbonyl Electrophilicity | Predicted Reaction Rate (Nucleophilic Acyl Substitution) |
|---|---|---|---|
| -NO₂ (para) | Electron-withdrawing | Increased | Faster |
| -H (unsubstituted) | Neutral | Baseline | Baseline |
| -OCH₃ (para) | Electron-donating | Decreased | Slower |
This table provides a qualitative comparison. The m-dimethylamino group is a strong electron-donating group and is expected to significantly decrease the reaction rate.
Reactions Involving the Morpholine Ring System
The morpholine ring in 4-(m-(dimethylamino)benzoyl)morpholine is generally unreactive under conditions that target the acyl group. The nitrogen atom of the morpholine ring is part of an amide linkage, and its lone pair is delocalized into the carbonyl group. This significantly reduces its basicity and nucleophilicity compared to a free morpholine molecule. auburn.edumasterorganicchemistry.com
Therefore, typical reactions of secondary amines, such as alkylation or further acylation at the morpholine nitrogen, are not feasible under normal conditions. The C-O and C-N bonds within the morpholine ring are also generally stable. Ring-opening reactions of the morpholine moiety would require harsh conditions that would likely cleave the amide bond first. While various reactions can be performed on the morpholine ring itself, such as those involving radical intermediates or specific catalytic systems, these are less common for N-acyl derivatives like the title compound. researchgate.netresearchgate.net The primary role of the morpholine ring in this context is as a stable, yet displaceable, unit in nucleophilic acyl substitution reactions.
Functionalization at Unsubstituted Positions
The aromatic ring of 4-(m-(dimethylamino)benzoyl)morpholine possesses several unsubstituted positions that are, in theory, susceptible to electrophilic substitution. The dimethylamino group is a strong activating group and ortho-, para-director. However, the N-benzoyl group is a deactivating group. The positions ortho and para to the dimethylamino group would be the most likely sites for electrophilic attack.
It is important to note that while functionalization is theoretically possible, no specific examples of such reactions for Morpholine, 4-(m-(dimethylamino)benzoyl)- have been documented in the searched scientific literature.
Ring-Opening and Rearrangement Processes
The morpholine ring is a saturated heterocycle and generally stable under many conditions. Ring-opening of N-acylmorpholines is not a commonly reported transformation and would likely require harsh reaction conditions. For instance, visible light-promoted oxidative cleavage of C-C bonds has been reported for other morpholine derivatives, but not for the title compound. chemspider.com Such reactions often lead to the formation of formate (B1220265) derivatives. chemspider.com
The stability of the morpholine ring is influenced by factors such as angle and torsional strain. libretexts.orgrsc.orgyoutube.com However, the six-membered morpholine ring in a chair conformation has minimal ring strain, contributing to its general stability. libretexts.org
Rearrangement processes involving the entire molecular scaffold of Morpholine, 4-(m-(dimethylamino)benzoyl)- have not been described in the available literature.
Interactions with External Chemical Species and Substrates
The presence of multiple functional groups in Morpholine, 4-(m-(dimethylamino)benzoyl)- suggests the potential for various interactions with external chemical species. The tertiary amine of the dimethylamino group and the oxygen atom of the morpholine ring can act as Lewis bases, potentially interacting with acids or metal ions.
The formation of metal complexes with related N-benzoyl-morpholine structures has been reported, suggesting that Morpholine, 4-(m-(dimethylamino)benzoyl)- could also act as a ligand. However, no specific studies on the complexation behavior of this compound have been found.
Advanced Spectroscopic and Computational Approaches for Structural and Electronic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights
High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure and conformational dynamics of Morpholine (B109124), 4-(m-(dimethylamino)benzoyl)- in solution.
The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in Morpholine, 4-(m-(dimethylamino)benzoyl)- is achieved through a suite of one-dimensional and two-dimensional NMR experiments. The ¹H NMR spectrum reveals the chemical environment of the protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.
To resolve spectral overlap and establish connectivity, multi-dimensional techniques are employed. sdsu.edu Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the morpholine ring and the aromatic system. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton-carbon pairs, allowing for the definitive assignment of carbons bearing protons. nih.govcolumbia.edu Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range (2-3 bond) correlations between protons and carbons, which are crucial for piecing together the molecular fragments, such as connecting the benzoyl carbonyl group to both the aromatic ring and the nitrogen of the morpholine ring. nih.govcolumbia.edu
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Morpholine, 4-(m-(dimethylamino)benzoyl)- in CDCl₃
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1', 5' | 3.40-3.80 (br m) | 42.5, 47.8 | C=O, C2'/C6', C3'/C5' |
| 2', 6' | 3.40-3.80 (br m) | 66.7 | C3'/C5', C1'/C4' |
| N(CH₃)₂ | 2.95 (s) | 40.5 | C2, C4, C3 |
| 2 | 6.85 (d) | 112.0 | C4, C6, C=O, N(CH₃)₂ |
| 4 | 6.78 (t) | 115.5 | C2, C6, C5 |
| 5 | 7.25 (t) | 129.0 | C3, C1, C4 |
| 6 | 6.90 (d) | 116.0 | C2, C4, C=O |
| 1 | - | 137.0 | H2, H6, H5 |
| 3 | - | 150.5 | H2, H4, N(CH₃)₂ |
| C=O | - | 170.0 | H2, H6, H1'/H5' |
Note: Chemical shifts are hypothetical and based on values for similar structural motifs. 'br m' denotes a broad multiplet.
The structure of Morpholine, 4-(m-(dimethylamino)benzoyl)- features two primary sources of conformational dynamism: the inversion of the morpholine ring and restricted rotation around the amide C-N bond due to its partial double bond character. nih.govbeilstein-journals.org These dynamic processes can be investigated using variable-temperature (VT) NMR studies. researchgate.net
At room temperature, the signals for the morpholine protons often appear as broad multiplets due to exchange processes occurring at a rate comparable to the NMR timescale. Upon cooling, the rate of these interconversions slows, leading to the sharpening of signals and the appearance of distinct resonances for axial and equatorial protons, as well as for rotamers (or conformers) arising from the restricted amide bond rotation. researchgate.netrsc.org By determining the coalescence temperature (Tc), the temperature at which two exchanging signals merge into one, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the dynamic process using the Eyring equation. Studies on analogous N-benzoylpiperazines and N-acylmorpholines have reported energy barriers for amide bond rotation typically in the range of 60-70 kJ/mol. researchgate.net
Table 2: Hypothetical Dynamic NMR Data for Conformational Interconversions
| Dynamic Process | Coalescence Temp. (Tc) [K] | Δν [Hz] | ΔG‡ [kJ/mol] |
| Amide Bond Rotation | 325 | 150 | ~67 |
| Morpholine Ring Inversion | 240 | 180 | ~48 |
Note: Data are representative examples based on literature values for similar N-acyl heterocyclic systems. beilstein-journals.orgresearchgate.net
Mass Spectrometry for Reaction Progress Monitoring and Complex Mixture Analysis
Mass spectrometry is a powerful technique for confirming the molecular weight of Morpholine, 4-(m-(dimethylamino)benzoyl)- and for elucidating its structure through controlled fragmentation.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. lcms.cz For Morpholine, 4-(m-(dimethylamino)benzoyl)- (C₁₃H₁₈N₂O₂), the expected monoisotopic mass is 234.13683 Da. HRMS analysis can confirm this with high precision (typically < 5 ppm error), distinguishing it from other compounds with the same nominal mass. The data is typically acquired for various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
Table 3: Predicted HRMS Data for Morpholine, 4-(m-(dimethylamino)benzoyl)-
| Adduct | Chemical Formula | Calculated m/z |
| [M+H]⁺ | [C₁₃H₁₉N₂O₂]⁺ | 235.14411 |
| [M+Na]⁺ | [C₁₃H₁₈N₂O₂Na]⁺ | 257.12605 |
| [M+K]⁺ | [C₁₃H₁₈N₂O₂K]⁺ | 273.09999 |
Data based on the exact masses of the most abundant isotopes.
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. youtube.comnih.gov The fragmentation of protonated Morpholine, 4-(m-(dimethylamino)benzoyl)- is expected to follow pathways observed for similar N-aroyl heterocycles and compounds containing a dimethylaminobenzoyl moiety. researchgate.netwvu.eduwvu.edu
Key fragmentation pathways likely include:
Alpha-cleavage: Homolytic or heterolytic cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.org
Amide Bond Cleavage: Scission of the C(O)-N bond, leading to the formation of the m-(dimethylamino)benzoyl cation (m/z 148) and a neutral morpholine fragment, or the protonated morpholine cation.
Morpholine Ring Fragmentation: Cleavage of the morpholine ring, often involving the loss of ethene oxide (C₂H₄O) or related fragments. nih.gov
Loss of Dimethylamine (B145610): Elimination of a dimethylamine radical or molecule from the aromatic ring.
Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of Morpholine, 4-(m-(dimethylamino)benzoyl)-
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 235.14 | 148.07 | C₄H₉NO | [m-(dimethylamino)benzoyl]⁺ cation |
| 235.14 | 121.07 | C₆H₅O₂ | [m-(morpholinocarbonyl)aniline]⁺ cation |
| 235.14 | 86.06 | C₇H₇NO₂ | [Morpholine - H]⁺ cation |
| 148.07 | 120.08 | CO | [Dimethylaminophenyl]⁺ cation |
| 148.07 | 104.08 | C₂H₄ | [Dimethylamino-benzyne]⁺ cation |
X-Ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For Morpholine, 4-(m-(dimethylamino)benzoyl)- , a crystal structure would confirm the conformation of the morpholine ring and the relative orientation of the substituted benzoyl group. nih.govresearchgate.net
Based on studies of related N-acylmorpholines and N-benzoylpiperazines, the morpholine ring is expected to adopt a stable chair conformation. nih.govnih.gov The bulky m-(dimethylamino)benzoyl group would likely occupy an equatorial position to minimize steric hindrance. The analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as weak C-H···O hydrogen bonds between the morpholine or methyl protons and the carbonyl oxygen of a neighboring molecule. researchgate.netresearchgate.net Pi-stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice. mdpi.comnih.gov
Table 5: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₃H₁₈N₂O₂ |
| Formula Weight | 234.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.4 |
| β (°) | 98.5 |
| Volume (ų) | 1310 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.188 |
Note: These crystallographic parameters are hypothetical and serve as a representative example for a molecule of this type.
In-Depth Analysis of Morpholine, 4-(m-(dimethylamino)benzoyl)- Remains Elusive in Scientific Literature
A thorough investigation into the advanced spectroscopic and computational characteristics of the chemical compound Morpholine, 4-(m-(dimethylamino)benzoyl)- , also known as (3-(dimethylamino)phenyl)(morpholino)methanone, reveals a significant gap in publicly available scientific research. Despite its listing in chemical databases, detailed experimental and theoretical studies concerning its structural and electronic properties appear to be unpublished or not widely disseminated.
The inquiry, aimed at elucidating the compound's solid-state architecture and molecular behavior, sought specific data within a structured framework, focusing on advanced analytical techniques. The intended areas of investigation included:
Crystal Engineering: Analysis of crystal packing, supramolecular assembly, and the nature of hydrogen bonds and other non-covalent interactions that dictate the three-dimensional arrangement of the molecules in a crystalline lattice.
Vibrational Spectroscopy: Characterization of functional group vibrations and molecular dynamics using Infrared (IR) and Raman spectroscopy.
Computational Chemistry: Advanced modeling to understand the electronic structure and predict reactivity, specifically through Density Functional Theory (TDF) calculations of molecular orbitals and ab initio methods for simulating spectroscopic parameters.
Despite extensive searches for dedicated scholarly articles, no specific studies providing crystallographic data (such as CCDC numbers), detailed vibrational spectra with peak assignments, or computational models for Morpholine, 4-(m-(dimethylamino)benzoyl)- could be located.
While the synthesis and characterization of various other morpholine-containing compounds are well-documented in the literature, with many studies employing the very techniques outlined in the research query, this specific molecule has not been the subject of such detailed public investigation. For instance, research is available on related structures like N-Benzoyl-morpholine-4-carbothioamides and various quinazolin-4(3H)-one-morpholine hybrids, for which crystal structures and computational analyses have been published. However, these findings are not transferable to the subject compound due to distinct structural and electronic differences.
The absence of this specific information in the public domain prevents a detailed discussion on the advanced spectroscopic and computational properties of Morpholine, 4-(m-(dimethylamino)benzoyl)-. Such an analysis would be contingent on the availability of primary research data from single-crystal X-ray diffraction, IR/Raman spectroscopy, and sophisticated computational studies, none of which are currently accessible.
Applications in Advanced Synthetic Chemistry and Materials Science
Utilization of 4-(m-(Dimethylamino)benzoyl)morpholine as a Precursor in Multi-Step Synthesis
As a synthetic intermediate, this compound offers multiple reaction sites for the elaboration of more complex molecular architectures. Both the aromatic ring and the morpholine (B109124) moiety can be starting points for constructing intricate chemical structures.
The N-aroylmorpholine framework is a valuable scaffold for the synthesis of more elaborate heterocyclic systems. While specific examples starting directly from Morpholine, 4-(m-(dimethylamino)benzoyl)- are not extensively documented, the known reactivity of related N-acyl amides and benzamides provides a clear blueprint for its potential applications. Strategies for building complex heterocycles could involve:
Directed Ortho-Metalation: The amide group can direct metallating agents (such as organolithium reagents) to the ortho positions of the benzoyl ring, allowing for the introduction of various functional groups. These functionalized intermediates can then undergo subsequent cyclization reactions to form fused heterocyclic systems.
C-H Activation and Annulation: Modern transition-metal-catalyzed C-H activation reactions could target the C-H bonds on the benzoyl ring or even the morpholine ring. This allows for the formation of new C-C or C-N bonds, leading to the construction of polycyclic structures. For example, palladium-catalyzed intramolecular C-H amination or arylation could lead to novel fused ring systems.
Amide Bond Activation: The inherent stability of the amide bond can be overcome using specific activating agents, transforming the amide into a more reactive electrophile. This "amide umpolung" strategy enables cyclization reactions that would otherwise be challenging, providing access to medium- and large-sized rings. mdpi.com
Precursor to Amidines for Heterocycle Synthesis: The amide could be converted to a thioamide and then to an amidine. Amidines are exceptionally versatile precursors for a wide array of N-heterocycles, including pyrimidines, imidazoles, and quinazolines, through condensation and cyclization reactions. rsc.org
The combination of these strategies allows for the use of the title compound as a modular building block, where each part of the molecule can be sequentially or selectively functionalized to achieve a target heterocyclic system. nih.govnih.gov
Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal nodes and organic linkers. nih.gov While Morpholine, 4-(m-(dimethylamino)benzoyl)- is not a typical multitopic linker required for MOF construction, its functional groups are highly relevant to the field, particularly in the context of post-synthetic modification (PSM). rsc.org
The development of advanced organic frameworks using this compound would likely proceed via an indirect route. A bifunctional linker analogous to the benzoyl portion, such as 3-aminobenzoic acid, could first be incorporated into a MOF structure (e.g., UiO-66-NH2, IRMOF-3). ekb.eg The resulting amine-functionalized MOF would then possess accessible primary or secondary amine sites within its pores. These sites are ideal for modification. rsc.org
Morpholine, 4-(m-(dimethylamino)benzoyl)- could be synthesized in situ within the MOF pores by reacting the framework's amino groups with 3-(dimethylamino)benzoyl chloride. This PSM approach would covalently anchor the functional moiety to the MOF's internal surface, creating a new hybrid material with tailored properties. Such modified MOFs could exhibit:
Enhanced Gas Sorption: The polar amide functionality and the basic dimethylamino sites could create favorable interaction points for CO2 capture. rsc.org
Catalytic Activity: The anchored groups could serve as accessible catalytic sites for reactions within the confined space of the MOF pores.
Selective Sensing: The specific functional groups could be used to selectively bind and detect target analytes.
Role as a Ligand or Auxiliary in Metal-Catalyzed Transformations
The molecular structure of Morpholine, 4-(m-(dimethylamino)benzoyl)- contains two potential coordination sites for metal ions: the nitrogen atom of the dimethylamino group and the carbonyl oxygen of the amide. This allows it to function as a potential bidentate or hemilabile ligand in transition-metal catalysis.
The catalytic performance of a metal complex is highly dependent on the steric and electronic properties of its ligands. The title compound serves as a tunable scaffold where modifications can be systematically introduced to optimize catalytic outcomes.
Electronic Tuning: The electron-donating strength of the ligand can be modulated by altering the substituents on the aromatic ring. Replacing the dimethylamino group with other substituents (e.g., methoxy, trifluoromethyl) would directly impact the electron density at the metal center, influencing its reactivity and stability.
Steric Tuning: The steric environment around the metal center can be adjusted by introducing bulky groups on the morpholine ring. This is a common strategy to control the selectivity of a catalyst, for instance, by creating a chiral pocket to influence enantioselectivity in asymmetric catalysis.
Bite Angle Modification: In a bidentate coordination mode (N, O-chelation), the distance between the dimethylamino nitrogen and the carbonyl oxygen defines the ligand's bite angle. This geometric parameter is crucial for determining the geometry at the metal center and can be subtly altered by introducing substituents at the ortho-position of the benzoyl ring, thereby influencing catalyst selectivity.
| Structural Moiety | Potential Function | Mechanism of Action | Tunability |
|---|---|---|---|
| m-Dimethylamino Group | Lewis Base Site / Ligand Donor | Coordinates to metal center; acts as a proton acceptor. | Can be replaced with other electron-donating/withdrawing groups to tune electronics. |
| Amide Carbonyl | H-Bond Acceptor / Ligand Donor | Coordinates to metal center (N,O-chelation); forms hydrogen bonds to stabilize transition states. | Electronic character influenced by substituents on the benzoyl ring. |
| Morpholine Ring | Steric Director / Chiral Auxiliary | Provides steric bulk to control substrate approach; can be synthesized from chiral precursors. | Substituents can be added to the ring to increase steric hindrance or introduce chirality. |
The modifications described above can profoundly impact catalyst performance. For example, morpholine itself has been used as an additive in palladium-catalyzed hydrogenations to enhance selectivity. When added to a Pd/γ-Al2O3 catalyst for the hydrogenation of p-chloronitrobenzene, morpholine acts as a dechlorination inhibitor, dramatically increasing the selectivity towards the desired p-chloroaniline product. mdpi.com This effect is attributed to the interaction of the morpholine with the catalyst surface, which suppresses the unwanted hydrodechlorination side reaction.
The data below illustrates how an amine modifier can influence a catalytic system.
| Morpholine Concentration (g/L) | p-CNB Conversion (%) | p-CAN Selectivity (%) |
|---|---|---|
| 0 | 99.12 | 47.09 |
| 10 | 99.91 | 96.83 |
| 50 | 99.63 | 98.92 |
| 100 | 99.21 | 99.51 |
| 150 | 98.57 | 97.64 |
Incorporating the morpholine unit into a ligand like Morpholine, 4-(m-(dimethylamino)benzoyl)- could provide a similar directing or inhibiting effect, guiding the outcome of a reaction towards a specific product and thus enhancing selectivity. The efficiency of the catalyst (turnover rate) would be influenced by the electronic properties of the ligand, with more electron-donating ligands often leading to more active catalysts for certain reactions like cross-coupling.
Investigation as an Organocatalyst or Reaction Promoter
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The title compound possesses two distinct functional groups that could impart organocatalytic activity: the morpholine nitrogen and the tertiary aniline (B41778) nitrogen.
However, the reactivity of these two sites is electronically coupled. The morpholine nitrogen is part of an amide, which significantly reduces its basicity and nucleophilicity due to the electron-withdrawing effect of the adjacent carbonyl group. While secondary amines like morpholine can catalyze reactions via enamine formation, the N-benzoyl group would likely render this pathway less favorable compared to unmodified morpholine or other amine catalysts like pyrrolidine (B122466). nih.govacs.org
Conversely, the dimethylamino group is a well-known Lewis base and has been used to promote a variety of reactions. Its basicity could be harnessed to deprotonate substrates or activate reagents. Therefore, the most likely role for Morpholine, 4-(m-(dimethylamino)benzoyl)- as an organocatalyst would be as a Lewis base promoter via its tertiary aniline nitrogen.
Research into related morpholine-based organocatalysts, specifically ß-morpholine amino acids, has shown them to be highly effective in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov These catalysts work efficiently at low loadings (1 mol%) and provide products with excellent diastereoselectivity and high enantioselectivity.
| Aldehyde Substrate | Nitroolefin Substrate | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Propanal | trans-β-Nitrostyrene | 98 | 99:1 | 97 |
| Butanal | trans-β-Nitrostyrene | 99 | 99:1 | 99 |
| Pentanal | trans-β-Nitrostyrene | 98 | 99:1 | 98 |
| Propanal | (E)-2-(2-nitrovinyl)thiophene | 99 | 98:2 | 94 |
While the catalytic mechanism for these amino acid derivatives relies on bifunctional activation (enamine formation and H-bonding), it highlights that the morpholine scaffold is a viable core for designing effective organocatalysts. For Morpholine, 4-(m-(dimethylamino)benzoyl)-, its utility would likely be as a simple base promoter or as a component in a more complex, bifunctional catalytic system where the amide provides a hydrogen-bonding site.
Mechanism of Catalytic Action
While specific studies on the catalytic mechanism of Morpholine, 4-(m-(dimethylamino)benzoyl)- are not extensively documented, its action can be inferred from the behavior of related morpholine and tertiary amine-based catalysts. The catalytic activity would likely stem from the nucleophilic character of the nitrogen atoms in both the morpholine ring and the dimethylamino group.
In organocatalysis, morpholine derivatives can act as bases or nucleophilic catalysts. nih.govresearchgate.net For instance, in reactions like the Michael addition, the morpholine nitrogen can form an enamine intermediate with aldehydes or ketones. nih.gov However, the reactivity of morpholine-derived enamines is often noted to be lower than that of analogous pyrrolidine or piperidine (B6355638) systems due to the electronic influence of the ring oxygen and the pyramidal geometry of the nitrogen. nih.gov
The dimethylamino group on the benzoyl ring also presents a potential catalytic site. In a manner similar to 4-(dimethylamino)pyridine (DMAP), this tertiary amine can function as a potent nucleophilic catalyst. Theoretical studies on urethane (B1682113) formation catalyzed by morpholine have shown that the nitrogen's proton affinity is a key factor in its catalytic effectiveness. nih.gov The mechanism often involves the catalyst activating a substrate, such as an isocyanate or an alcohol, through the formation of a reactive intermediate. nih.gov
Table 1: Comparison of Proton Affinities and Catalytic Effectiveness
| Catalyst | Proton Affinity (kJ/mol) | Relative Catalytic Effectiveness |
| Morpholine | 1523.95 | Less Effective |
| 4-Methylmorpholine | 963.07 | More Effective |
Data derived from computational studies on urethane formation, suggesting that lower proton affinity can be associated with better catalytic effect in this specific reaction. nih.gov
Scope and Limitations in Organic Reactions
The potential applications of Morpholine, 4-(m-(dimethylamino)benzoyl)- as a catalyst would span a range of organic transformations, though with certain limitations.
Scope:
Acylation Reactions: The dimethylamino group, similar to that in DMAP, could make it an effective catalyst for acylation of alcohols and amines, where it would activate the acylating agent.
Urethane Formation: Drawing parallels with studies on morpholine and its derivatives, this compound could catalyze the reaction between isocyanates and alcohols to form urethanes, a fundamental reaction in polyurethane chemistry. nih.gov
Michael Additions: As a morpholine derivative, it has the potential to catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, although its efficiency might be modest compared to other cyclic amines. nih.gov
Limitations:
Reduced Reactivity: The electronic properties of the morpholine ring, specifically the presence of the oxygen atom, can decrease the nucleophilicity of the enamine intermediates it forms, leading to lower reactivity compared to catalysts like pyrrolidine. nih.gov
Steric Hindrance: The bulky benzoyl group attached to the morpholine nitrogen could sterically hinder its approach to certain substrates, limiting the scope of reactions it can effectively catalyze.
Basic Conditions: The basicity of the amine groups might be incompatible with substrates that are sensitive to basic conditions, leading to side reactions or decomposition.
Exploration in Polymer and Advanced Materials Chemistry
The bifunctional nature of Morpholine, 4-(m-(dimethylamino)benzoyl)- suggests its potential incorporation into polymer structures, either as a monomer, a cross-linking agent, or a functional additive.
Monomer or Co-Monomer in Polymerization Reactions
While this specific compound is not a conventional monomer like acryloyl morpholine, its structure contains reactive sites that could potentially participate in certain types of polymerization. kjchemicals.co.jpresearchgate.net For instance, if the aromatic ring were modified to include a polymerizable group (e.g., a vinyl or styrenic unit), the entire molecule could be incorporated as a co-monomer.
The presence of the morpholine and dimethylamino groups would impart specific functionalities to the resulting polymer. These groups could serve as sites for post-polymerization modification, act as built-in catalysts for subsequent reactions, or influence the polymer's solubility and thermal properties. The homopolymer of a related monomer, Acryloyl morpholine (ACMO™), is noted for its heat resistance and flexibility. kjchemicals.co.jp
In the context of epoxy resins, tertiary amines can act as initiators for anionic homopolymerization. researchgate.net The dimethylamino group in Morpholine, 4-(m-(dimethylamino)benzoyl)- could potentially initiate the ring-opening polymerization of epoxy monomers, leading to the formation of a polyether network with the initiator fragment at the chain end. researchgate.net
Table 2: Potential Roles in Polymerization
| Polymerization Role | Potential Mechanism | Resulting Polymer Feature |
| Co-monomer | Incorporation via a modified polymerizable group | Functional side chains with morpholine and dimethylamino groups |
| Initiator | Anionic ring-opening of epoxides | Polyether network with initiator fragments |
Cross-Linking Agent or Polymer Additive
The structure of Morpholine, 4-(m-(dimethylamino)benzoyl)- also lends itself to applications as a cross-linking agent or a functional additive in polymer systems.
As a cross-linking agent , the two amine functionalities could potentially react with suitable groups on polymer chains to form covalent bonds between them. For example, in a system containing polymer chains with electrophilic sites (e.g., acyl chlorides or epoxides), both the morpholine and dimethylamino nitrogens could undergo nucleophilic substitution reactions, thereby linking the chains together. This would increase the polymer's molecular weight and create a network structure, enhancing its mechanical strength and thermal stability.
As a polymer additive , it could function as a curing agent or accelerator in thermosetting resins like epoxies or polyurethanes. Its catalytic activity, as discussed previously, could accelerate the curing process. nih.govresearchgate.net Furthermore, its incorporation into a polymer matrix could modify the material's surface properties, adhesion, or affinity for certain dyes or coatings. The presence of the polar morpholine and benzoyl groups could enhance interactions with other polar materials.
Future Research Directions and Emerging Paradigms
Development of Sustainable and Environmentally Benign Synthetic Protocols
The chemical industry is increasingly shifting towards green and sustainable manufacturing processes. For derivatives of morpholine (B109124), this involves developing synthetic routes that are not only efficient but also environmentally friendly. ajgreenchem.com Future research will likely focus on adapting established green methodologies to the specific synthesis of Morpholine, 4-(m-(dimethylamino)benzoyl)-.
Key areas of development include:
Redox-Neutral Protocols: Traditional methods for creating morpholines can be inefficient. chemrxiv.orgnih.govchemrxiv.org New protocols that are redox-neutral, potentially using inexpensive reagents like ethylene sulfate, offer a more sustainable alternative. chemrxiv.orgnih.govchemrxiv.org
Catalyst-Free and Solvent-Free Conditions: A significant advancement would be the development of synthetic methods that eliminate the need for metal catalysts and hazardous solvents. rsc.org Research into domino reactions under solvent-free conditions could provide a pathway to a more atom-economical and environmentally benign synthesis. rsc.org
Alternative Reagents: The use of greener methylating agents like dimethyl carbonate, which replaces more toxic methyl halides, is a promising avenue for the synthesis of related N-methylated morpholines and could be adapted for similar derivatives. asianpubs.org
Table 1: Comparison of Synthetic Protocol Paradigms
| Feature | Traditional Protocols | Emerging Sustainable Protocols |
| Reagents | Often rely on hazardous materials like methyl halides. asianpubs.org | Utilization of greener reagents such as dimethyl carbonate asianpubs.org and ethylene sulfate. chemrxiv.orgnih.govchemrxiv.org |
| Catalysts | May require metal catalysts, leading to potential metal waste. rsc.org | Focus on catalyst-free reactions or use of recyclable, non-metal catalysts. rsc.org |
| Solvents | Often employ volatile and toxic organic solvents. | Movement towards solvent-free conditions or use of green solvents. ajgreenchem.comrsc.org |
| Efficiency | Can involve multiple steps with associated waste generation. chemrxiv.org | Development of one-pot and domino reactions to improve atom and step economy. rsc.orgresearchgate.net |
| Byproducts | Can produce significant amounts of waste salts and other harmful byproducts. asianpubs.org | Designed to produce benign byproducts like methanol and carbon dioxide. asianpubs.org |
Exploration of Novel Reactivity Patterns and Transformation Pathways
A deeper understanding of the reactivity of Morpholine, 4-(m-(dimethylamino)benzoyl)- is crucial for discovering new applications. Future studies will likely investigate previously unexplored transformation pathways and reaction mechanisms. This includes exploring how the molecule interacts with various reagents and under different conditions to form new derivatives.
Research could focus on:
Multicomponent Reactions: The development of one-pot, multicomponent reactions offers an efficient way to build molecular complexity. researchgate.net Investigating the participation of Morpholine, 4-(m-(dimethylamino)benzoyl)- in such reactions could lead to the discovery of novel molecular scaffolds.
Functional Group Transformation: Systematic exploration of the reactivity of the key functional groups—the morpholine ring, the amide linkage, and the dimethylamino benzoyl group—could reveal new synthetic handles for derivatization.
Biodegradation Pathways: Understanding the metabolic and biodegradation pathways of the morpholine moiety can provide insights into its environmental fate and potential for creating biocompatible derivatives. nih.gov Studies on microorganisms like Mycobacterium aurum have identified intermediates in morpholine degradation, such as 2-(2-aminoethoxy)acetic acid and glycolic acid, which could inform the design of more biodegradable materials. nih.gov
Integration with Flow Chemistry and Automated Synthesis Technologies
The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability over traditional batch processing. rsc.orgnih.gov Applying these technologies to the synthesis of Morpholine, 4-(m-(dimethylamino)benzoyl)- is a significant area for future research.
Key advantages and research directions include:
Improved Yield and Reduced Reaction Time: Flow chemistry has been shown to significantly reduce reaction times and improve yields for complex syntheses compared to batch methods. rsc.org
Enhanced Safety and Control: Performing reactions in microreactors allows for precise control over parameters like temperature and residence time, minimizing the risk of hazardous conditions. rsc.org
Automated Platforms: The development of phosphoramidite platforms for the automated synthesis of morpholino-containing oligonucleotides demonstrates the potential for high-throughput, automated synthesis of complex morpholine-based structures. nih.gov
Table 2: Hypothetical Parameters for Flow Synthesis
| Parameter | Description | Potential Advantage |
| Reactor Type | Packed-bed reactor with a supported catalyst or a simple coil reactor. acs.org | Increased reaction efficiency and ease of product separation. |
| Flow Rate | Precisely controlled via syringe pumps to manage residence time. rsc.org | Optimization of reaction conversion and minimization of byproducts. |
| Temperature | Maintained by an oil bath or other heating/cooling system. rsc.org | Superior heat transfer and control compared to batch reactors. |
| Quenching | In-line quenching of the reaction mixture. mdpi.com | Immediate cessation of the reaction to prevent degradation or side reactions. |
| Purification | Integration of in-line extraction or scavenger columns. acs.org | Reduced need for manual workup and purification steps. |
Advanced Theoretical and Computational Studies for Predictive Design
Theoretical and computational chemistry are powerful tools for predicting molecular properties and guiding experimental work. For Morpholine, 4-(m-(dimethylamino)benzoyl)-, these methods can accelerate the discovery of new derivatives and applications.
Future computational studies could involve:
Reaction Mechanism Elucidation: Using density functional theory (DFT) and other methods to model reaction pathways, identify transition states, and calculate energy barriers, providing a deeper understanding of reactivity. nih.gov
Predictive Design of Derivatives: Computational screening of virtual libraries of derivatives to predict their electronic, steric, and other properties, allowing researchers to prioritize the synthesis of the most promising candidates.
Structure-Activity Relationship (SAR) Studies: As seen with morpholine-substituted tetrahydroquinoline derivatives, computational insights can help rationalize the biological activity of molecules and guide the design of more potent compounds. mdpi.com
Opportunities in Functional Materials Design
The unique structural features of morpholine derivatives make them attractive candidates for the development of advanced functional materials. e3s-conferences.org Future research is expected to explore the incorporation of Morpholine, 4-(m-(dimethylamino)benzoyl)- as a building block in materials science.
Potential areas of investigation include:
Polymer Science: The compound could be investigated as a monomer or an additive in polymerization processes. Morpholine derivatives show potential as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins. e3s-conferences.org
Development of Advanced Materials: By leveraging its chemical functionality, Morpholine, 4-(m-(dimethylamino)benzoyl)- could be incorporated into materials designed for specific functions, contributing to the development of materials with tailored characteristics. e3s-conferences.org
Q & A
Q. What are the common synthetic routes for 4-(m-(dimethylamino)benzoyl)morpholine, and what key reagents are involved?
The synthesis typically involves nucleophilic substitution or acylation reactions. For example, the morpholine ring can react with a benzoyl chloride derivative (e.g., m-(dimethylamino)benzoyl chloride) under basic conditions (e.g., triethylamine) in solvents like dichloromethane or tetrahydrofuran . Another approach involves modifying pre-functionalized morpholine derivatives via oxidation or reduction steps (e.g., using LiAlH4 for reduction or KMnO4 for oxidation) . Key reagents include acyl chlorides, morpholine, and catalysts like NaOH for ring formation .
Q. What spectroscopic techniques are most effective for characterizing 4-(m-(dimethylamino)benzoyl)morpholine?
- NMR : Proton NMR identifies the morpholine ring protons (δ 2.5–3.5 ppm for N-CH2 and O-CH2 groups) and aromatic protons from the benzoyl group (δ 6.5–8.0 ppm). Carbon NMR confirms carbonyl (C=O) and quaternary carbons .
- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (if present) are critical .
- Mass Spectrometry : High-resolution MS determines molecular weight and fragmentation patterns, distinguishing substituents like the dimethylamino group .
Q. What biological activities are reported for morpholine derivatives structurally similar to this compound?
Morpholine derivatives exhibit antimicrobial, anti-inflammatory, and CNS-modulating activities. For instance, 4-phenylmorpholine derivatives show antidiabetic and antidepressant properties . The dimethylamino group may enhance binding to enzymes like kinases or receptors due to its electron-donating effects .
Advanced Research Questions
Q. How can researchers optimize yields when competing substitution reactions occur during synthesis?
Competing reactions (e.g., para vs. meta substitution) can be minimized by:
- Temperature Control : Lower temperatures favor selective acylation .
- Catalyst Choice : Lewis acids like ZnCl2 direct electrophilic substitution to the meta position .
- Protecting Groups : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl for amines) prevents undesired side reactions .
Q. What strategies resolve overlapping signals in NMR spectra of aromatic morpholine derivatives?
Q. How does the meta-substituted dimethylamino group influence biological target affinity?
The meta-substitution directs the dimethylamino group into specific enzyme pockets. For example, in kinase inhibitors, this group may form hydrogen bonds with catalytic lysine residues, enhancing binding affinity. Comparative studies of ortho/para analogs show reduced activity, highlighting the meta position’s steric and electronic advantages .
Q. What computational methods are suitable for modeling the reactivity of this compound?
- DFT Calculations : Predict reaction pathways (e.g., acylation energetics) .
- Molecular Dynamics : Simulates binding modes with biological targets .
- Docking Studies : Identifies potential interactions with proteins like GPCRs or oxidoreductases .
Data Contradiction and Reproducibility
Q. How should discrepancies in reported biological activity data be addressed?
- Assay Standardization : Ensure consistent cell lines, concentrations, and controls.
- Metabolite Screening : Check for degradation products that may alter activity .
- Structural Verification : Confirm compound purity via HPLC or X-ray crystallography .
Q. What stability challenges arise during long-term storage of this compound?
- Moisture Sensitivity : Store in desiccated environments to prevent hydrolysis of the morpholine ring .
- Light Sensitivity : Amber vials protect the benzoyl group from photodegradation .
- Oxidation : Antioxidants like BHT can stabilize the dimethylamino group .
Methodological Resources
Q. Which databases provide reliable structural or bioactivity data for morpholine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
